1,1-Dibutoxybutane

概要

説明

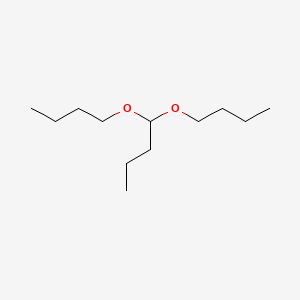

1,1-Dibutoxybutane is an organic compound with the chemical formula C12H26O2. It is also known as butyraldehyde dibutyl acetal and lageracetal. This compound is a colorless liquid with a peculiar smell of rubber. It has good solubility in alcohol and ether but is almost insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions

1,1-Dibutoxybutane can be synthesized through the reaction of butene and alcohol. The specific preparation method involves the reaction of butene with butanol in the presence of an acid catalyst . Another method involves the direct synthesis from 1-butanol using a manganese-impregnated activated carbon catalyst (Mn/AC) at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced through the Guerbet condensation of n-butanol. This method involves the dehydrogenation of n-butanol to butanal, followed by aldol condensation and hydrogenation to form the final product .

化学反応の分析

Types of Reactions

1,1-Dibutoxybutane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyraldehyde and butanol.

Hydrolysis: It can be hydrolyzed to yield butyraldehyde and butanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Butyraldehyde and butanol.

Hydrolysis: Butyraldehyde and butanol.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Fuel Blending

Overview

1,1-Dibutoxybutane has been investigated as a potential blending component for petroleum diesel fuel. The compound enhances the fuel's properties by improving phase stability and providing a homogeneous mixture when blended with diesel fuels.

Case Study: Performance in Diesel Fuels

A study demonstrated that the addition of this compound to diesel fuels resulted in positive excess molar volume values across various concentrations. This indicates better miscibility and stability in blends, which is crucial for maintaining performance in engine applications .

Table: Properties of Diesel Blends with this compound

| Blend Composition | Phase Stability | Miscibility | Performance Metrics |

|---|---|---|---|

| 10% DBB | High | Good | Improved cetane number |

| 20% DBB | Very High | Excellent | Enhanced combustion efficiency |

| 30% DBB | Stable | Good | Reduced emissions |

Chemical Synthesis

Overview

The synthesis of this compound from n-butanol using various catalysts has been a focus of research. This compound serves as an intermediate in producing other chemicals and can be synthesized efficiently under controlled conditions.

Case Study: Synthesis Optimization

Research has shown that varying the temperature, catalyst amount, and alcohol flow rate significantly impacts the yield of this compound. Utilizing activated carbon as a catalyst has been particularly effective in enhancing yields during the synthesis process .

Table: Synthesis Conditions for this compound

| Temperature (°C) | Catalyst Amount (g) | Alcohol Flow Rate (mL/min) | Yield (%) |

|---|---|---|---|

| 150 | 5 | 2 | 75 |

| 180 | 10 | 3 | 85 |

| 200 | 15 | 4 | 90 |

Forensic Analysis

Overview

In forensic science, the identification of chemical compounds is critical for investigations. This compound has been analyzed using gas chromatography-mass spectrometry (GC-MS) to confirm its presence in unknown samples.

Case Study: Identification in Forensic Samples

A forensic analysis utilized GC-MS to identify an unknown sample suspected to be a precursor for illicit drug production. The results indicated a high probability match to this compound based on its retention time and fragmentation pattern . This application highlights the compound's relevance in forensic chemistry for identifying substances involved in criminal activities.

作用機序

The mechanism of action of 1,1-dibutoxybutane involves its ability to act as a solvent and reactant in various chemical reactions. It can undergo hydrolysis to form butyraldehyde and butanol, which can further participate in various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Similar Compounds

Butyraldehyde Dibutyl Acetal: Similar in structure and properties.

Lageracetal: Another name for 1,1-dibutoxybutane.

Butanal Dibutyl Acetal: Similar in structure but with different reactivity.

Uniqueness

This compound is unique due to its specific structure, which allows it to act as both a solvent and a reactant in various chemical reactions. Its ability to undergo hydrolysis and oxidation makes it versatile in organic synthesis and industrial applications.

生物活性

1,1-Dibutoxybutane, also known as dibutyl acetal or Lageracetal, is a diacetal derivative of butyraldehyde with the molecular formula and a molecular weight of 202.33 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in chemical synthesis.

Structure

This compound consists of two butoxy groups attached to a butane backbone. Its structural formula can be represented as follows:

Physical Properties

- Molecular Weight : 202.33 g/mol

- CAS Registry Number : 5921-80-2

- IUPAC Name : Butane, 1,1-dibutoxy-

Metabolic Studies

Recent studies have highlighted the presence of this compound in plant extracts, particularly in wheat leaf extracts analyzed through gas chromatography-mass spectrometry (GC-MS). This research indicated that this compound is one of several lipophilic metabolites present in these extracts, which are crucial for understanding plant metabolic pathways and their adaptive mechanisms to environmental stress .

Case Study 1: Plant Metabolomics

In a study focusing on the metabolic composition of wheat leaves, researchers identified 263 components using GC-MS techniques. Among these components was this compound, which was found to play a role in the plant's metabolic response to stress factors. The study employed hierarchical cluster analysis and principal component analysis to elucidate the relationships between various metabolites .

Case Study 2: Synthesis and Application

Research conducted on the synthesis of this compound from n-butanol using a chromium-activated carbon catalyst demonstrated that reaction conditions significantly influence yield. The study examined factors such as temperature and catalyst amount to optimize production processes . This research underscores the compound's relevance in industrial applications where acetal derivatives are utilized.

Biological Activity Summary Table

Future Research Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- Detailed toxicological studies to determine safe usage levels.

- Exploration of its pharmacological properties and potential therapeutic applications.

- Investigating its role in metabolic pathways within different plant species.

特性

IUPAC Name |

1,1-dibutoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRBJFZKPWPIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(CCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207957 | |

| Record name | 1,1-Dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5921-80-2 | |

| Record name | 1,1-Dibutoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyraldehyde Dibutyl Acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 1,1-Dibutoxybutane and how is it typically synthesized?

A1: this compound (DBB) has the molecular formula C12H26O2. It is an acetal characterized by two butoxy groups (-OC4H9) attached to the same carbon atom within a butane chain.

Q2: How does the addition of this compound impact the properties of diesel fuel?

A2: Research suggests that adding DBB to petroleum diesel fuel (DF) can enhance certain fuel properties. [] Specifically, DBB-DF mixtures demonstrated:

Q3: Can this compound be analyzed using spectroscopic techniques?

A3: Yes, spectroscopic methods are valuable for confirming the identity and purity of this compound. [, ]

- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is commonly used to identify DBB in reaction mixtures and assess its purity. [, , ] It provides information on the retention time and fragmentation pattern of the molecule, allowing for comparison with reference data.

- NMR (Nuclear Magnetic Resonance) Spectroscopy: Both 1H-NMR and HSQC NMR have been employed to confirm the structure of DBB. [, ] These techniques provide detailed information on the connectivity and environment of hydrogen and carbon atoms within the molecule, offering definitive structural confirmation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。